Pelargonidin 3-glucoside

Catalog No.
S613139
CAS No.
18466-51-8
M.F
C21H21ClO10
M. Wt
468.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pelargonidin 3-glucoside

CAS Number

18466-51-8

Product Name

Pelargonidin 3-glucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO10

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1

InChI Key

CAHGSEFWVUVGGL-UBNZBFALSA-N

SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Synonyms

callistephin, pelargonidin 3-glucoside, pelargonidin-3-glucopyranoside, pelargonidin-3-glucoside

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

Pelargonidin 3-glucoside is a significant anthocyanin, a type of flavonoid pigment predominantly found in various fruits, particularly strawberries and raspberries. It is characterized by its vibrant red-orange color, which is attributed to its chemical structure. The compound is formed by the attachment of a glucose molecule to the pelargonidin aglycone at the 3-hydroxy position. Its chemical formula is C21H21O10, and it plays a crucial role in plant coloration, influencing pollinator attraction and fruit ripening.

Pelargonidin-3-glucoside demonstrates potential health benefits through various mechanisms:

  • Antioxidant activity: The structure with hydroxyl groups allows it to scavenge free radicals, protecting cells from oxidative damage [].
  • Transporter inhibition: Studies suggest it may inhibit bilitranslocase transporters, potentially impacting bile acid transport in the liver [].

Anti-oxidant properties

Pg3G, like other anthocyanins, exhibits strong antioxidant activity. It can scavenge free radicals, unstable molecules that damage cells and contribute to various chronic diseases. This was demonstrated in a study where Pg3G protected liver cells from oxidative stress induced by hydrogen peroxide. Additionally, research suggests that Pg3G may activate the Nrf2/ARE pathway, a cellular defense system against oxidative stress, further enhancing its protective effects [].

Anti-inflammatory potential

While studies suggest Pg3G possesses modest anti-inflammatory properties, the exact mechanisms and effectiveness remain under investigation. Research using human whole blood cultures showed Pg3G, at specific concentrations, increased the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, suggesting potential benefits in inflammatory diseases []. However, further research is needed to explore the full extent of its anti-inflammatory potential.

Other potential applications

Scientific research is exploring Pg3G's potential applications in various areas beyond its antioxidant and anti-inflammatory properties. Some studies suggest it may have:

  • Anti-cancer properties: Research suggests Pg3G may inhibit the growth and proliferation of certain cancer cells [].
  • Anti-diabetic effects: Studies indicate Pg3G may improve insulin sensitivity and glucose metabolism [].
  • Neuroprotective potential: Research suggests Pg3G may protect brain cells from damage associated with neurodegenerative diseases.
, especially hydrolysis and oxidation. Hydrolysis can convert pelargonidin 3-glucoside into its aglycone form, pelargonidin, and glucose. This reaction is particularly relevant in food processing and storage conditions where moisture levels can vary. Additionally, pelargonidin 3-glucoside can participate in oxidation reactions that may lead to the formation of colored polymeric compounds, affecting its stability and color intensity over time .

Pelargonidin 3-glucoside exhibits several biological activities that contribute to its health benefits. Research indicates that it possesses anti-inflammatory properties, which have been demonstrated in various experimental models. The compound can inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway . Furthermore, it has shown potential antioxidant activity, protecting cells from oxidative stress by scavenging free radicals.

Pelargonidin 3-glucoside can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting the compound from natural sources such as strawberries or raspberries using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic routes involve glycosylation reactions where pelargonidin is treated with glucosyl donors in the presence of catalysts to yield pelargonidin 3-glucoside.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the transfer of glucose onto pelargonidin, providing a more environmentally friendly synthesis route .

Pelargonidin 3-glucoside has diverse applications across various fields:

  • Food Industry: Used as a natural colorant due to its vibrant hue, enhancing the visual appeal of food products.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in managing conditions related to inflammation and oxidative stress.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties, which may help in protecting skin from damage caused by environmental factors.

Studies on the interactions of pelargonidin 3-glucoside with other compounds have revealed insights into its bioavailability and efficacy. For instance, it has been shown to interact with gut microbiota, influencing metabolic processes and enhancing its beneficial effects on health . Additionally, research indicates that combining pelargonidin 3-glucoside with other phytochemicals may produce synergistic effects that enhance its biological activity.

Pelargonidin 3-glucoside shares structural similarities with other anthocyanins but has unique characteristics that distinguish it:

Compound NameStructureUnique Properties
Cyanidin 3-glucosideC21H21O11Exhibits stronger antioxidant activity
Delphinidin 3-glucosideC21H21O12More stable under acidic conditions
Malvidin 3-glucosideC23H25O13Higher color stability in wine applications
Peonidin 3-glucosideC22H23O12Exhibits unique flavor profiles in certain fruits

Pelargonidin 3-glucoside's distinct red-orange color and specific biological activities make it particularly valuable in both food science and health-related applications . Its stability under varying conditions also sets it apart from other anthocyanins, making it a preferred choice for natural colorants in processed foods.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

468.0823246 g/mol

Monoisotopic Mass

468.0823246 g/mol

Heavy Atom Count

32

UNII

8H1WZY9R6P

Wikipedia

Pelargonidin 3-glucoside

Dates

Modify: 2023-08-15

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